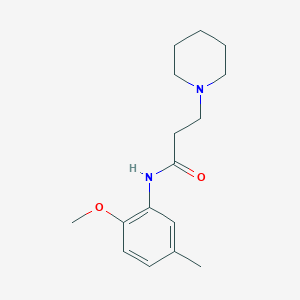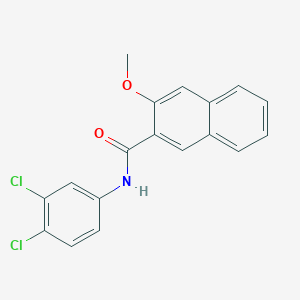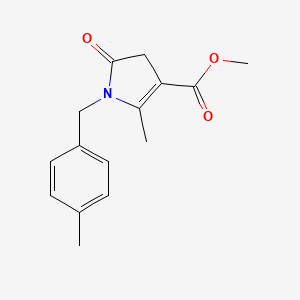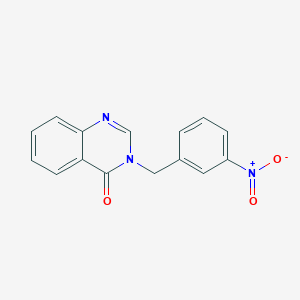
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MMPP is a potent and selective inhibitor of the dopamine transporter (DAT), which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.
Mechanism of Action
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. By inhibiting DAT, N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide increases the concentration of dopamine in the synaptic cleft, which can lead to increased activation of dopaminergic receptors and downstream signaling pathways. This can have various effects on neuronal function and behavior, depending on the specific brain region and receptor subtype involved.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide has been shown to have a number of biochemical and physiological effects, depending on the dose and duration of exposure. In general, N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide increases the concentration of dopamine in the synaptic cleft, which can lead to increased activation of dopaminergic receptors and downstream signaling pathways. This can have various effects on neuronal function and behavior, such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive performance. However, prolonged exposure to high doses of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide can lead to neurotoxicity and damage to dopaminergic neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide in lab experiments is its high potency and selectivity for DAT, which allows for precise manipulation of dopamine signaling pathways. N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide is also relatively stable and easy to handle, which makes it a convenient tool for studying dopamine function in vitro and in vivo. However, one limitation of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide is its potential for neurotoxicity at high doses, which can complicate the interpretation of results and limit its applicability in certain experimental paradigms.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide and its potential applications in neuroscience. One area of interest is the development of new analogs and derivatives of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide that have improved pharmacological properties and reduced neurotoxicity. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide in combination with other compounds or therapies to enhance its therapeutic potential in diseases such as Parkinson's disease and addiction. Finally, further research is needed to elucidate the precise mechanisms of action of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide and its effects on neuronal function and behavior in different brain regions and cell types.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide involves several steps, starting from the reaction of 2-methoxy-5-methylphenylacetonitrile with magnesium in the presence of iodine to form the corresponding Grignard reagent. This is then reacted with 3-chloropropanoyl chloride to give the intermediate product, which is further reacted with piperidine to yield N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide in high yield and purity.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide has been widely used in scientific research to study the function and regulation of the dopamine transporter. It has been shown to be a highly potent and selective inhibitor of DAT, with a Ki value of 0.2 nM, which is several orders of magnitude lower than other commonly used DAT inhibitors such as cocaine and methylphenidate. This makes N-(2-methoxy-5-methylphenyl)-3-(1-piperidinyl)propanamide a valuable tool for investigating the role of dopamine in various physiological and pathological processes, such as addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-6-7-15(20-2)14(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVMSOFLWTYFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-3-(piperidin-1-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5683359.png)
![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)

![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)
![N-(2-fluorophenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5683385.png)


![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)

![9-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683429.png)
![9-(4-fluorobenzoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683440.png)
![methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5683444.png)